1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)-
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Overview
Description
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)- is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is known for its significant biological and pharmacological activities, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)- involves several steps. One common method includes the reaction of 4-chloro-1H-imidazo[4,5-c]pyridine with 3-nitrobenzaldehyde under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)- can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Known for its use in the synthesis of antiviral and anticancer agents.
Imidazo[1,2-a]pyridine: Widely studied for its sedative and hypnotic properties.
Imidazo[1,5-a]pyridine: Investigated for its potential as an anti-inflammatory and analgesic agent.
The uniqueness of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
75007-82-8 |
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Molecular Formula |
C12H7ClN4O2 |
Molecular Weight |
274.66 g/mol |
IUPAC Name |
4-chloro-2-(3-nitrophenyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H7ClN4O2/c13-11-10-9(4-5-14-11)15-12(16-10)7-2-1-3-8(6-7)17(18)19/h1-6H,(H,15,16) |
InChI Key |
RXRRETAUSQGCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=CN=C3Cl |
Origin of Product |
United States |
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